molecular formula C17H15ClN4O2 B12029485 3-Ethoxy-4-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

3-Ethoxy-4-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B12029485
M. Wt: 342.8 g/mol
InChI Key: PJPZBEWRRWJGTN-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Ethoxy-4-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Ethoxy-4-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

4-[(E)-[(4-chlorophthalazin-1-yl)hydrazinylidene]methyl]-2-ethoxyphenol

InChI

InChI=1S/C17H15ClN4O2/c1-2-24-15-9-11(7-8-14(15)23)10-19-21-17-13-6-4-3-5-12(13)16(18)20-22-17/h3-10,23H,2H2,1H3,(H,21,22)/b19-10+

InChI Key

PJPZBEWRRWJGTN-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)O

Origin of Product

United States

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